Cas no 623152-17-0 (BMS 582949)

BMS 582949 structure
BMS 582949 structure
Product name:BMS 582949
CAS No:623152-17-0
MF:C22H26N6O2
MW:406.480844020844
MDL:MFCD18633248
CID:834559
PubChem ID:10409068

BMS 582949 Chemical and Physical Properties

Names and Identifiers

    • BMS 582949
    • 4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
    • 38P
    • 3mvl
    • UNII-CR743OME9E
    • Pyrrolo(2,1-f)(1,2,4)triazine-6-carboxamide, 4-((5-((cyclopropylamino)carbonyl)-2-methylphenyl)amino)-5-methyl-n-propyl-
    • PS 540446
    • AC-35395
    • NSC-800997
    • 623152-17-0 (free base)
    • TS-09431
    • 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide
    • BCP14356
    • BMS-582949 HCl?
    • Q27075355
    • DB12696
    • BMS 582949 [WHO-DD]
    • DTXSID90211380
    • 4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo(5,1-f)(1,2,4)triazine-6-carboxamide
    • BMS582949
    • NS00072193
    • 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo(1,2-f)(1,2,4)triazine-6-carboxamide
    • GTPL7838
    • 4-[[5-(cyclopropylcarbamoyl)-2-methylphenyl]amino]-5-methyl-N-propylpyrrolo[5,1-f][1,2,4]triazine-6-carboxamide
    • BDBM50327009
    • CS-0003265
    • CHEMBL1230065
    • 4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
    • BMS-582949
    • CR743OME9E
    • 4-{[5-(cyclopropylcarbamoyl)-2-methylphenyl]amino}-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
    • EX-A1265
    • DTXCID90133871
    • AKOS030573299
    • HY-14305
    • CCG-268724
    • NSC800997
    • GLXC-15417
    • SCHEMBL254996
    • DS-015768
    • YZA15217
    • s8124
    • 623152-17-0
    • PS-540446
    • MFCD18633248
    • G79163
    • PS540446; BMS582949 free base
    • PS540446
    • BMS582949 free base
    • MDL: MFCD18633248
    • Inchi: InChI=1S/C22H26N6O2/c1-4-9-23-22(30)17-11-28-19(14(17)3)20(24-12-25-28)27-18-10-15(6-5-13(18)2)21(29)26-16-7-8-16/h5-6,10-12,16H,4,7-9H2,1-3H3,(H,23,30)(H,26,29)(H,24,25,27)
    • InChI Key: GDTQLZHHDRRBEB-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN2N=CN=C(NC3=CC(C(NC4CC4)=O)=CC=C3C)C2=C1C)NCCC

Computed Properties

  • Exact Mass: 406.21200
  • Monoisotopic Mass: 406.21172409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.02 g/l) (25 º C),
  • PSA: 110.63000
  • LogP: 3.69320

BMS 582949 Security Information

  • Storage Condition:(BD689149)

BMS 582949 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A227895-10mg
4-((5-(Cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide
623152-17-0 98%
10mg
$116.0 2025-02-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P872424-1mg
PS540446
623152-17-0 99%
1mg
¥1,094.00 2022-09-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6789-1 mg
BMS582949
623152-17-0 97.71%
1mg
¥768.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6789-10 mg
BMS582949
623152-17-0 97.71%
10mg
¥3064.00 2022-04-26
eNovation Chemicals LLC
D575070-1g
bms582949
623152-17-0 98%
1g
$3280 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6789-2 mg
BMS582949
623152-17-0 97.71%
2mg
¥1200.00 2022-04-26
S e l l e c k ZHONG GUO
S8124-25mg
BMS-582949
623152-17-0 99.05%
25mg
¥7346.83 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6789-1 mL * 10 mM (in DMSO)
BMS582949
623152-17-0 98.43%
1 mL * 10 mM (in DMSO)
¥ 2157 2023-09-07
1PlusChem
1P00EJGL-5mg
BMS 582949
623152-17-0 ≥98%
5mg
$202.00 2025-02-27
1PlusChem
1P00EJGL-25mg
BMS 582949
623152-17-0 ≥98%
25mg
$539.00 2025-02-27

BMS 582949 Production Method

Additional information on BMS 582949

Recent Advances in the Study of BMS 582949 (CAS: 623152-17-0): A Promising Therapeutic Agent

BMS 582949, with the chemical identifier CAS: 623152-17-0, has emerged as a significant compound in the field of chemical biology and pharmaceutical research. This small molecule inhibitor has garnered attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and efficacy in preclinical and clinical settings. This research brief aims to summarize the latest findings and provide insights into the future directions of BMS 582949 development.

The primary target of BMS 582949 is the p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses and cellular stress pathways. Inhibition of p38α has been shown to reduce the production of pro-inflammatory cytokines, making it a viable strategy for treating conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Recent studies have demonstrated that BMS 582949 exhibits high selectivity for p38α over other MAPK isoforms, minimizing off-target effects and enhancing its therapeutic potential.

In preclinical models, BMS 582949 has shown promising results in reducing inflammation and tissue damage. For instance, a study published in the Journal of Medicinal Chemistry reported that BMS 582949 significantly attenuated lung inflammation in a murine model of COPD. The compound achieved this by suppressing the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), two cytokines implicated in the pathogenesis of inflammatory diseases. These findings underscore the potential of BMS 582949 as a novel anti-inflammatory agent.

Pharmacokinetic studies have further highlighted the favorable properties of BMS 582949. The compound exhibits good oral bioavailability and a relatively long half-life, which are critical for its clinical utility. Additionally, BMS 582949 has demonstrated a manageable safety profile in early-phase clinical trials, with no significant adverse effects reported at therapeutic doses. These attributes position BMS 582949 as a strong candidate for further clinical development.

Despite these advancements, challenges remain in the development of BMS 582949. One area of concern is the potential for drug resistance, as prolonged inhibition of p38α may lead to compensatory activation of alternative signaling pathways. Researchers are exploring combination therapies to address this issue, with preliminary data suggesting that BMS 582949 may synergize with other anti-inflammatory or anticancer agents. Such strategies could enhance the efficacy of BMS 582949 and broaden its therapeutic applications.

In conclusion, BMS 582949 (CAS: 623152-17-0) represents a promising therapeutic agent with significant potential in the treatment of inflammatory diseases and possibly cancer. Its high selectivity, favorable pharmacokinetics, and manageable safety profile make it a compelling candidate for further research and clinical development. Future studies should focus on optimizing dosing regimens, exploring combination therapies, and addressing potential resistance mechanisms to fully realize the therapeutic potential of this compound.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:623152-17-0)BMS 582949
A902737
Purity:99%/99%/99%/99%/99%/99%
Quantity:5mg/10mg/25mg/50mg/100mg/250mg
Price ($):180.0/262.0/461.0/644.0/838.0/1089.0
atkchemica
(CAS:623152-17-0)BMS 582949
CL5898
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry